

# Independent Validation of Aclaris' ATI-2138 Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



ATI-2138 is a novel, orally administered, covalent dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual mechanism of action targets two distinct pathways involved in the pathogenesis of T-cell mediated autoimmune diseases.[1]

## **Comparative Analysis of Clinical Efficacy**

To provide a comprehensive overview, this section compares the clinical trial data of ATI-2138 with several other kinase inhibitors used in the treatment of atopic dermatitis, alopecia areata, and psoriasis.

#### **Atopic Dermatitis**

The primary efficacy endpoint for atopic dermatitis trials is often the Eczema Area and Severity Index (EASI), which measures the extent and severity of the disease.



| Drug (Trial)                    | Dosage   | Primary Endpoint                                          | Result   |
|---------------------------------|----------|-----------------------------------------------------------|----------|
| ATI-2138 (Phase 2a)             | 10mg BID | Mean % improvement<br>in EASI from baseline<br>at Week 12 | 60.5%[2] |
| Abrocitinib (JADE MONO-1)       | 100mg QD | % of patients<br>achieving EASI-75 at<br>Week 12          | 40%[3]   |
| 200mg QD                        | 62%[3]   |                                                           |          |
| Upadacitinib (Measure<br>Up 1)  | 15mg QD  | % of patients<br>achieving EASI-75 at<br>Week 16          | 70%[4]   |
| 30mg QD                         | 80%[4]   |                                                           |          |
| Ruxolitinib Cream<br>(TRuE-AD2) | 1.5% BID | % of patients<br>achieving EASI-75 at<br>Week 8           | 62.1%[5] |

# **Alopecia Areata**

For alopecia areata, the Severity of Alopecia Tool (SALT) score is a common measure, quantifying the percentage of scalp hair loss.

| Drug (Trial)              | Dosage  | Primary Endpoint                                        | Result |
|---------------------------|---------|---------------------------------------------------------|--------|
| Ritlecitinib<br>(ALLEGRO) | 50mg QD | % of patients<br>achieving SALT score<br>≤20 at Week 24 | 23%[6] |

## **Psoriasis**

The Psoriasis Area and Severity Index (PASI) is the standard measure for assessing the severity of psoriasis.



| Drug (Trial)                      | Dosage | Primary Endpoint                                 | Result   |
|-----------------------------------|--------|--------------------------------------------------|----------|
| Deucravacitinib<br>(POETYK PSO-1) | 6mg QD | % of patients<br>achieving PASI 75 at<br>Week 16 | 58.4%[3] |

# **Comparative Analysis of Preclinical Data**

Preclinical studies in animal models provide early insights into the potential efficacy of a drug.

| Drug            | Animal Model                           | Key Findings                                                               |
|-----------------|----------------------------------------|----------------------------------------------------------------------------|
| ATI-2138        | Rodent models of arthritis and colitis | Demonstrated disease-<br>modifying activity.[7]                            |
| Upadacitinib    | Rat adjuvant-induced arthritis model   | Dose-dependent reduction in paw swelling and bone destruction.[8]          |
| Deucravacitinib | Preclinical psoriasis models           | Demonstrated efficacy in reducing psoriatic manifestations.[9][10][11][12] |

# **Mechanism of Action: Signaling Pathways**

The following diagrams illustrate the distinct signaling pathways targeted by ATI-2138 and its comparators.





Click to download full resolution via product page

ATI-2138 dual inhibition of ITK and JAK3 pathways.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Aclaris Therapeutics Announces Positive Top-Line Results from Open-Label Phase 2a
   Trial of ATI-2138, a Potent and Selective Investigational Inhibitor of ITK and JAK3; Trial
   Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc.
   [investor.aclaristx.com]
- 2. dovepress.com [dovepress.com]
- 3. Deucravacitinib versus placebo and apremilast in moderate to severe plaque psoriasis: Efficacy and safety results from the 52-week, randomized, double-blinded, placebocontrolled phase 3 POETYK PSO-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hcplive.com [hcplive.com]
- 5. Incyte Announces Positive Topline Results From Phase 3 TRuE-AD Program Evaluating Ruxolitinib Cream in Patients With Atopic Dermatitis BioSpace [biospace.com]
- 6. Ruxolitinib Wikipedia [en.wikipedia.org]
- 7. Bristol Myers Squibb New Four-Year Sotyktu (deucravacitinib) Data Demonstrate Durable Response Rates and Consistent Safety in Moderate-to-Severe Plaque Psoriasis [news.bms.com]
- 8. Treatment of plaque psoriasis with deucravacitinib (POETYK PSO-1 study): a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ruxolitinib StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aijourn.com [aijourn.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. docs.publicnow.com [docs.publicnow.com]
- To cite this document: BenchChem. [Independent Validation of Aclaris' ATI-2138 Data: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542604#independent-validation-of-aclaris-ati-2138-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com